
2-Nitrophenylboronic acid
Overview
Description
Chemical Identity and Structure 2-Nitrophenylboronic acid (CAS: 5570-19-4) is an aromatic boronic acid derivative with the molecular formula C₆H₆BNO₄ and a molecular weight of 166.93 g/mol. Its structure features a boronic acid group (-B(OH)₂) and a nitro (-NO₂) substituent at the ortho position of the benzene ring. This ortho-nitro group plays a critical role in stabilizing the compound through intramolecular coordination with the boron atom, enhancing its oxidative stability compared to unsubstituted phenylboronic acid (PBA) .
Preparation Methods
2-Nitrophenylboronic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-nitrophenyl bromide with boric acid in an organic solvent. The reaction typically occurs in a mixed solvent, and the product is obtained through crystallization, separation, and purification . Industrial production methods often involve similar processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
2-Nitrophenylboronic acid is frequently employed in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid with aryl halides or nitroarenediazonium tetrafluoroborates in the presence of a palladium catalyst and a base . The reaction creates new carbon-carbon bonds, allowing for the synthesis of biaryl compounds.
Reaction Conditions:
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Catalyst: Palladium catalysts such as Pd(PPh3)4 are commonly used .
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**Temperature:**Reflux conditions (e.g., 95°C) are generally employed .
Example:
The cross-coupling of this compound with 1-bromoisoquinolin-3-amine, using tetrakis(triphenylphosphine)palladium(0) as a catalyst and sodium carbonate as a base, yields the corresponding biaryl product with 84% yield .
Copper-Catalyzed Halogenation
This compound can undergo copper-catalyzed halogenation, introducing halogen atoms onto the phenyl ring . This reaction is useful for synthesizing halogenated derivatives, which can serve as building blocks for more complex molecules.
Oxidative Arylation
Oxidative arylation of aminopyrazolyl disulfides with this compound results in the formation of arylated products . This reaction is significant in creating carbon-nitrogen bonds.
Scientific Research Applications
Synthetic Chemistry
2-Nitrophenylboronic acid serves as a crucial building block in organic synthesis. It is utilized in the formation of complex molecules, making it invaluable for the development of new pharmaceuticals. Its unique reactivity allows for the formation of carbon-boron bonds, which can be further manipulated to create diverse chemical structures.
Key Reactions:
- Suzuki Coupling: This reaction involves the coupling of aryl halides with boronic acids to form biaryls, a critical step in synthesizing pharmaceuticals and agrochemicals.
- Cysteine Arylation: Recent studies have demonstrated that this compound can selectively modify cysteine residues in proteins through nickel-promoted reactions, enhancing the functionalization of biomolecules .
Medicinal Chemistry
In medicinal chemistry, this compound plays a significant role in the design of boron-containing drugs. These compounds have been shown to enhance therapeutic efficacy against various diseases, including cancer.
Case Study:
- Bortezomib: This drug, used in treating multiple myeloma, contains a boronic acid moiety that is essential for its mechanism of action. The introduction of similar structures can lead to the development of new anticancer agents with improved selectivity and reduced side effects .
Bioconjugation Techniques
The compound is widely used in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules. This application is vital for developing targeted drug delivery systems and imaging agents.
Applications:
- Fluorescent Probes: this compound can be employed to create fluorescent probes for real-time imaging of biological processes . Its ability to form stable conjugates with biomolecules enhances the sensitivity and specificity of detection methods.
Material Science
This compound is also utilized in synthesizing materials such as organic light-emitting diodes (OLEDs). Its role as a raw material in OLED technology highlights its importance in advanced electronic applications.
Market Potential:
The demand for OLED technology has been rapidly increasing due to its advantages over traditional display technologies. The market for OLEDs is projected to grow significantly, indicating a rising need for compounds like this compound .
Analytical Chemistry
The compound has been studied for its utility as a derivatizing agent in chromatography techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its ability to form stable derivatives enhances the detection and quantification of various analytes.
Research Findings:
Studies have shown that nitrophenyl boronates improve chromatographic performance by increasing sensitivity and selectivity .
Data Tables
Application Area | Key Uses | Notable Findings |
---|---|---|
Synthetic Chemistry | Building block for pharmaceuticals | Essential in Suzuki coupling reactions |
Medicinal Chemistry | Boron-containing drug design | Enhances efficacy against cancer |
Bioconjugation | Targeted drug delivery systems | Used in fluorescent probe development |
Material Science | Raw material for OLEDs | Significant market growth projected |
Analytical Chemistry | Derivatizing agent for GC/HPLC | Improves sensitivity and selectivity |
Mechanism of Action
The mechanism of action of 2-nitrophenylboronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium complexes, facilitating the formation of new carbon-carbon bonds . The presence of the nitro group enhances its reactivity and selectivity in various chemical reactions .
Comparison with Similar Compounds
Physicochemical Properties
- Stability : The ortho-nitro group reduces susceptibility to oxidation, making 2-nitrophenylboronic acid more stable under ambient conditions than PBA. This stability is attributed to the electron-withdrawing effect of the nitro group, which lowers the electron density on boron and mitigates oxidative degradation .
Applications
this compound is widely used in:
- Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, such as 4-phenylquinoline scaffolds, with yields ranging from 50% to 85% depending on reaction conditions .
- Nickel-promoted cysteine S-arylation in peptide modifications, achieving 93% yield in lasso peptide synthesis .
Comparison with Similar Boronic Acid Derivatives
Structural and Functional Analogues
The table below compares key structural and functional attributes of this compound with related compounds:
Stability and Reactivity
- Electron-Withdrawing Groups : The ortho-nitro group in this compound enhances stability by coordinating with boron, whereas electron-donating groups (e.g., -OH in 4-hydroxyphenylboronic acid) reduce stability .
- Reactivity in Cross-Coupling: this compound shows moderate to high reactivity in Suzuki-Miyaura reactions, though yields depend on catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures (e.g., 60°C for 16 hours) .
Research Findings and Data Tables
Oxidative Stability Ranking
Biological Activity
2-Nitrophenylboronic acid (2-NPBA) is a compound that has garnered attention in medicinal chemistry due to its unique biological activities, particularly as an inhibitor of β-lactamases and its potential applications in bioconjugation. This article explores the biological activity of 2-NPBA, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group at the ortho position relative to the boronic acid functional group. Its chemical formula is , and it features both electrophilic and nucleophilic properties, making it suitable for various chemical reactions, particularly in bioconjugation processes.
Inhibition of β-Lactamases
One of the primary biological activities of 2-NPBA is its role as a reversible inhibitor of class C β-lactamases, specifically AmpC enzymes. Studies have shown that 2-NPBA can form reversible covalent interactions with the active site serine residue of these enzymes, effectively blocking their activity and restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .
The inhibition mechanism involves the formation of a tetrahedral intermediate that mimics the transition state of the hydrolysis reaction catalyzed by β-lactamases. This characteristic allows 2-NPBA to exhibit low nanomolar inhibition constants () against these enzymes, highlighting its potential as a lead compound in antibiotic resistance management .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
- Cysteine Modification : A study demonstrated that 2-NPBA could effectively modify bovine serum albumin (BSA) through cysteine arylation in the presence of nickel(II) ions. The modification occurred rapidly (within minutes), showcasing high efficiency and stability under various conditions . This property positions 2-NPBA as a valuable tool for protein engineering and drug delivery systems.
- Anticancer Activity : Research investigating derivatives of flutamide found that replacing the nitro group with boronic acid functionalities could enhance binding interactions with androgen receptors. The antiproliferative activity was tested against several cancer cell lines, indicating that boronic acids like 2-NPBA may serve as effective anticancer agents .
- Inhibition Studies : In experiments involving KPC-2 β-lactamase, it was shown that 3-nitrophenyl boronic acid (closely related to 2-NPBA) exhibited significant inhibition, reinforcing the idea that nitrophenylboronic acids can be potent inhibitors against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-nitrophenylboronic acid, and how is purity ensured?
- Methodology : Synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of nitro-substituted precursors. Critical steps include rigorous purification via recrystallization or column chromatography. Purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) and high-performance liquid chromatography (HPLC). Thermogravimetric analysis (TGA) can assess thermal stability and residual solvents .
Q. How is this compound characterized structurally and functionally?
- Analytical Techniques :
- Crystallography : X-ray diffractometry determines crystal structure and boron coordination geometry.
- Spectroscopy : Infrared (IR) spectroscopy identifies B-O and B-C vibrational modes.
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
- Thermal Analysis : TGA and differential scanning calorimetry (DSC) evaluate decomposition profiles .
Q. What are the primary applications of this compound in organic synthesis?
- Key Roles :
- Cross-Coupling : Acts as a boron donor in Suzuki-Miyaura reactions to synthesize biaryl compounds, though electron-withdrawing nitro groups may reduce reactivity.
- Arylation Reactions : Used in nickel(II)-promoted cysteine S-arylation for peptide modifications (93% yield reported in optimized conditions) .
Advanced Research Questions
Q. What experimental challenges arise when using this compound in Suzuki-Miyaura reactions?
- Mechanistic Insights : The nitro group’s electron-withdrawing nature impedes transmetalation, requiring elevated temperatures or polar solvents (e.g., DMF). Steric hindrance from the ortho-nitro substituent further slows reactivity. Strategies include using Pd catalysts with bulky ligands (e.g., SPhos) or pre-activating the boronic acid as a trifluoroborate salt .
Q. How can researchers reconcile contradictory data on reaction yields involving this compound?
- Troubleshooting :
- Catalyst Screening : Test palladium (e.g., Pd(PPh₃)₄) versus nickel catalysts for compatibility.
- Additives : Use silver oxide or cesium carbonate to stabilize reactive intermediates.
- Monitoring : Employ thin-layer chromatography (TLC) or in situ NMR to track reaction progress and identify side products .
Q. What strategies improve the reactivity of electron-deficient boronic acids like this compound?
- Optimization Approaches :
- Microwave Assistance : Accelerates reaction kinetics under controlled heating.
- Pre-functionalization : Convert to more reactive MIDA boronate esters.
- Alternative Pathways : Use Liebeskind-Srogl cross-coupling with thioesters to bypass transmetalation bottlenecks .
Q. How does this compound interact with biological targets, such as enzymes?
- Biochemical Studies : The nitro group enhances binding affinity to β-lactamases via dipole interactions. Competitive inhibition assays (e.g., IC₅₀ measurements) and molecular docking simulations validate its role as a β-lactamase inhibitor .
Q. Data Contradiction and Validation
Properties
IUPAC Name |
(2-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUIGUOONHIVLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901106 | |
Record name | NoName_166 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5570-19-4 | |
Record name | 2-Nitrophenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5570-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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